3-Methylheptanoic acid

Description

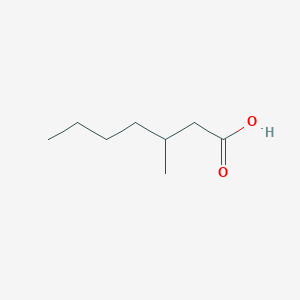

Structure

3D Structure

Properties

IUPAC Name |

3-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVESMWJFKVAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972894 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57403-74-4 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 3-Methylheptanoic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoic acid, a branched-chain fatty acid, is a molecule of increasing interest in various scientific domains, including chemical synthesis, pheromone research, and potentially as a precursor in drug development. Its specific isomeric forms, (R)- and (S)-3-methylheptanoic acid, often exhibit distinct biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, supported by experimental data and methodologies.

Chemical Structure and Identification

The fundamental structure of this compound consists of a seven-carbon heptanoic acid backbone with a methyl group located on the third carbon atom.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some values are estimated due to the limited availability of experimentally determined data. The properties can also vary between the racemic mixture and its pure enantiomers.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 228.91 °C (estimate at 760 mmHg)[5] 234.584 °C (at 760 mmHg)[4] 116-117 °C (at 10 mmHg)[6] | [4][5][6] |

| Melting Point | Data not available (estimate) | |

| Density | 0.9173 g/cm³ (rough estimate)[5] 0.927 g/cm³[4] | [4][5] |

| Refractive Index (n²⁵D) | 1.4242[6] 1.4130 (estimate)[5] 1.435[4] | [4][5][6] |

| pKa | 4.80 ± 0.10 (Predicted) | [5] |

| LogP | 2.28740 | [4] |

Chemical Properties

Solubility

This compound is a medium-chain fatty acid and is expected to exhibit limited solubility in water due to its predominantly nonpolar alkyl chain. It is anticipated to be soluble in organic solvents.

| Solvent | Solubility |

| Water | Very slightly soluble |

| Ethanol (B145695) | Soluble |

| Ether | Soluble |

Reactivity

As a carboxylic acid, this compound undergoes typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Acid-base reactions: Deprotonation with a base to form a carboxylate salt.

-

Reduction: Reduction of the carboxylic acid group to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons in the structure. The chemical shifts would be influenced by their proximity to the electron-withdrawing carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the eight carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group, appearing around 1710 cm⁻¹.

-

C-H stretching bands for the alkyl groups, typically in the 2960-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45). A characteristic McLafferty rearrangement peak may also be observed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by saponification.[6]

Synthesis Workflow

A simplified workflow for the synthesis of this compound.

Detailed Methodology:

-

Grignard Reagent Formation: n-Butyl bromide is reacted with magnesium turnings in anhydrous ether to form n-butylmagnesium bromide.

-

Conjugate Addition: The prepared Grignard reagent is added to a solution of sec-butyl crotonate. The reaction mixture is then hydrolyzed with a saturated ammonium (B1175870) chloride solution.

-

Saponification: The resulting ester, sec-butyl 3-methylheptanoate, is saponified by refluxing with a solution of potassium hydroxide (B78521) in ethanol and water.

-

Acidification and Extraction: The reaction mixture is cooled, diluted with water, and acidified with concentrated hydrochloric acid. The product is then extracted with a mixture of benzene (B151609) and ether.

-

Purification: The organic extracts are washed, dried, and the solvent is removed. The final product, this compound, is obtained by distillation under reduced pressure.[6]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of this compound.

Boiling Point Determination (Micro Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted into the fusion tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of this compound. While significant data is available, further experimental determination of properties such as the melting point and a more detailed analysis of its spectroscopic characteristics would be beneficial for the scientific community. The provided synthesis and analytical methodologies offer a solid foundation for researchers working with this compound.

References

- 1. scribd.com [scribd.com]

- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Page loading... [wap.guidechem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. bellevuecollege.edu [bellevuecollege.edu]

An In-depth Technical Guide on 3-Methylheptanoic Acid: Discovery and Natural Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylheptanoic acid, a branched-chain fatty acid, has garnered significant interest in various scientific disciplines due to its role as a semiochemical in insects and its presence in mammalian scent secretions. This technical guide provides a comprehensive overview of the discovery, natural sources, and relevant biochemical pathways of this compound. While the exact historical record of its initial discovery remains elusive, its synthesis and identification in natural sources date back to the mid-20th century. This document details its known occurrences in the animal kingdom, particularly in insects and mammals, and explores its biosynthetic origins. Furthermore, it provides detailed experimental protocols for the extraction and analysis of this compound from biological matrices, alongside visualizations of relevant biochemical pathways to aid in research and development.

Discovery and Early Synthesis

Natural Isolation Sources

This compound has been identified in a variety of natural sources, primarily within the animal kingdom. Its presence is most notable in insect pheromones and mammalian scent gland secretions.

Insects

This compound is a component of the pheromone blends of various insect species, where it plays a crucial role in chemical communication, influencing behaviors such as aggregation, alarm, and mating.

Table 1: Quantitative Data of this compound in Insects

| Insect Species | Pheromone Type/Function | Concentration/Amount | Source of Isolation |

| Various species | Aggregation/Alarm | Data not available in reviewed literature | Pheromone glands |

Quantitative data on the specific concentration of this compound in the pheromone glands of various insect species is not extensively detailed in the readily available literature. Further targeted quantitative studies are required to populate this data.

Mammals

This compound has been identified as a component of the scent gland secretions of certain mammals, where it contributes to territorial marking and social communication. One notable example is its presence in the castoreum of beavers.

Table 2: Quantitative Data of this compound in Mammalian Secretions

| Mammal Species | Secretion Source | Function | Concentration/Amount |

| North American Beaver (Castor canadensis) | Castoreum | Territorial marking | Data not available in reviewed literature |

Similar to insects, precise quantitative data for this compound in beaver castoreum and other mammalian secretions is not widely reported in the current literature.

Other Potential Sources

Despite searches, there is currently no conclusive evidence for the natural occurrence of this compound in plants, fungi, bacteria, or marine organisms based on the reviewed scientific literature.

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids, including this compound, generally follows the fatty acid synthesis pathway with the utilization of a branched-chain starter unit. In the case of this compound, the biosynthesis is initiated with a propionyl-CoA primer instead of the usual acetyl-CoA.

The general pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which then enters the fatty acid synthase (FAS) complex. The subsequent elongation steps involve the addition of two-carbon units from malonyl-CoA.

The Biological Role of 3-Methylheptanoic Acid and its Analogs as Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of short-branched fatty acids, with a focus on analogs of 3-methylheptanoic acid, as pheromones in chemical communication across various species. While direct evidence for this compound as a primary pheromone is limited in currently available literature, this document synthesizes findings on structurally similar compounds, such as 4-methyl-3-heptanone (B36217) and 4-methyl-3-heptanol (B77350), to elucidate the potential functions, behavioral impacts, and underlying signaling mechanisms. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and drug development.

Introduction: Branched-Chain Fatty Acids in Chemical Communication

Pheromones, chemical signals that trigger innate behavioral or physiological responses in conspecifics, are fundamental to the life histories of a vast array of organisms.[1][2] Fatty acids and their derivatives represent a significant class of these semiochemicals, involved in processes ranging from mate attraction and aggregation to alarm signaling and territorial marking.[3][4] Short, branched-chain fatty acids and their corresponding ketones and alcohols are particularly noteworthy for their volatility and structural diversity, allowing for a high degree of signal specificity.

While extensive research has been conducted on various pheromones, the specific role of this compound remains an area with limited direct investigation. However, the well-documented pheromonal activity of its structural analogs provides a robust framework for understanding its potential biological significance. This guide will leverage data from these related compounds to present a comprehensive overview of the methodologies and conceptual frameworks applicable to the study of this compound as a putative pheromone.

Pheromonal Roles of this compound Analogs

Studies on various insect species have identified key roles for C8-branched aliphatic compounds in mediating critical behaviors. A prominent example is the clonal raider ant, Ooceraea biroi, which utilizes a blend of 4-methyl-3-heptanone and 4-methyl-3-heptanol as an alarm pheromone.[5]

Alarm Signaling in Social Insects

In the clonal raider ant, the release of 4-methyl-3-heptanone and its corresponding alcohol, 4-methyl-3-heptanol, triggers a rapid panic response.[5] This alarm behavior is crucial for colony defense and involves immediate nest evacuation and dispersal of brood.[5] The intensity of this response is dose-dependent, highlighting the quantitative nature of this chemical communication.

Quantitative Analysis of Pheromonal Effects

The behavioral and physiological effects of pheromones are often concentration-dependent. The following table summarizes quantitative data from studies on analogs of this compound.

| Compound | Species | Response Type | Effective Concentration/Dosage | Experimental Context | Reference |

| 4-methyl-3-heptanone | Ooceraea biroi (Clonal raider ant) | Alarm Behavior (Panic Response) | Not specified | Colony bioassay | [5] |

| 4-methyl-3-heptanol | Ooceraea biroi (Clonal raider ant) | Alarm Behavior (Panic Response) | Not specified | Colony bioassay | [5] |

| (Z)-3-decenyl hexanoate | Leucoptera sinuella (Poplar moth) | Short-range courtship signal | Not specified | Behavioral bioassays | [6] |

Experimental Protocols

The investigation of pheromones requires a multidisciplinary approach, integrating chemical analysis, electrophysiology, and behavioral assays.

Pheromone Collection and Identification

-

Headspace Volatile Collection: Live subjects (e.g., insects) are placed in a sealed, aerated chamber. Air is passed over the subjects and then through a sorbent trap (e.g., Porapak Q, Tenax) to capture emitted volatile compounds. The trapped compounds are then eluted with a solvent for analysis.

-

Glandular Extraction: Pheromone-producing glands are dissected and extracted with an appropriate organic solvent (e.g., hexane, dichloromethane).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying the chemical constituents of a pheromone blend. The retention time and mass spectrum of a natural compound are compared to those of a synthetic standard for positive identification.[6]

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus.[7] It is a powerful tool for screening compounds for olfactory activity.[8][9]

-

Antennal Preparation: An antenna is excised from a live, immobilized insect. The base and tip of the antenna are placed into electrodes containing a conductive gel.[9]

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of the test compound is injected into this airstream.

-

Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the depolarization is proportional to the strength of the olfactory response.

Behavioral Assays

-

Wind Tunnel Bioassays: A controlled environment where a plume of the synthetic pheromone is generated. The flight behavior of an insect towards the pheromone source is observed and quantified. This is commonly used to test the attractiveness of sex pheromones.[10]

-

Colony Bioassays: For social insects, a known amount of the putative pheromone is introduced into a colony or to a group of individuals. The resulting behaviors (e.g., aggression, alarm, recruitment) are recorded and analyzed.[5]

-

Field Trapping: Traps baited with synthetic pheromones are deployed in the natural habitat of the target species. The number of individuals captured in baited traps is compared to control traps to assess the attractiveness of the pheromone in a natural context.

Signaling Pathways

The perception of pheromones initiates a cascade of molecular events within olfactory sensory neurons (OSNs), leading to a neural signal that is processed in the brain.

Insect Olfactory Transduction

In insects, volatile pheromones are thought to be solubilized and transported by Pheromone Binding Proteins (PBPs) in the sensillar lymph to olfactory receptors (ORs) on the dendritic membrane of OSNs.[11] The binding of a pheromone to its specific OR, which typically forms a complex with a co-receptor (Orco), leads to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential.[11]

Mammalian Vomeronasal Transduction

In many mammals, pheromones are detected by the vomeronasal organ (VNO).[12] Pheromone binding to specific vomeronasal receptors (V1Rs or V2Rs), which are G-protein coupled receptors, activates a phospholipase C (PLC) signaling cascade.[13] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn gates the TRPC2 ion channel, causing cell depolarization.[12][13]

Experimental and Logical Workflows

The systematic study of a putative pheromone follows a logical progression from identification to behavioral validation.

Conclusion and Future Directions

While the direct pheromonal role of this compound is not yet firmly established in the scientific literature, the study of its close structural analogs provides a clear and compelling roadmap for future research. The methodologies and conceptual frameworks outlined in this guide offer a comprehensive toolkit for investigating the potential role of this compound in chemical communication. Future research should focus on targeted screening of this compound in species known to utilize branched-chain fatty acids for signaling. Such studies, combining modern analytical chemistry, electrophysiology, and behavioral ecology, will undoubtedly shed more light on the nuanced world of chemical communication and may reveal novel applications in pest management, conservation, and even therapeutic development.

References

- 1. Integrated action of pheromone signals in promoting courtship behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect pheromones - Wikipedia [en.wikipedia.org]

- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior [mdpi.com]

- 7. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 8. Electroantennographic and behavioral responses of the sphinx moth Manduca sexta to host plant headspace volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of receptors of main sex-pheromone components of three Lepidopteran species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neural basis for pheromone signal transduction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers and Enantiomers of 3-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoic acid is a branched-chain fatty acid with the chemical formula C8H16O2. The presence of a chiral center at the third carbon atom gives rise to two enantiomers: (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid. These stereoisomers possess identical physical and chemical properties in an achiral environment, but their interaction with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This technical guide provides a comprehensive overview of the isomers and enantiomers of this compound, focusing on their synthesis, separation, characterization, and potential biological significance.

Stereoisomers of this compound

The single stereocenter at position 3 results in a pair of enantiomers.

-

(R)-3-methylheptanoic acid: The methyl group is oriented in the 'Rectus' configuration.

-

(S)-3-methylheptanoic acid: The methyl group is oriented in the 'Sinister' configuration.

A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate.

Figure 1: Enantiomers of this compound.

Physicochemical Properties

| Property | Racemic this compound | (R)-3-Methylheptanoic Acid | (S)-3-Methylheptanoic Acid |

| Molecular Formula | C8H16O2 | C8H16O2 | C8H16O2 |

| Molecular Weight | 144.21 g/mol [1][2][3] | 144.21 g/mol [1] | 144.21 g/mol [3] |

| CAS Number | 53663-30-2[2] | 57403-74-4[1] | 59614-85-6[3][4] |

| IUPAC Name | This compound[2] | (3R)-3-methylheptanoic acid[1] | (3S)-3-methylheptanoic acid[3] |

| Boiling Point | 116-117 °C at 10 mmHg | Not reported | 234.584 °C at 760 mmHg[4] |

| Density | Not reported | Not reported | 0.927 g/cm³[4] |

| Refractive Index (n²⁵D) | 1.4242 | Not reported | 1.435[4] |

| Specific Rotation ([\alpha]D) | 0° (by definition) | Not reported | Not reported |

Synthesis of this compound and its Enantiomers

Racemic Synthesis

A common method for the synthesis of racemic this compound is through the 1,4-conjugate addition of a Grignard reagent to an \alpha,\beta-unsaturated ester, such as crotonic acid or its esters.[5]

Figure 2: Racemic Synthesis Workflow.

Experimental Protocol: Racemic Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3-methylalkanoic acids.[5]

-

Preparation of n-Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, magnesium turnings are reacted with n-butyl bromide in dry diethyl ether to form the Grignard reagent.

-

Conjugate Addition: A solution of sec-butyl crotonate in dry diethyl ether is added dropwise to the Grignard reagent at a controlled temperature. The reaction mixture is then stirred and refluxed.

-

Hydrolysis: The reaction mixture is cooled and poured into a mixture of crushed ice and hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried, and the solvent is removed. The resulting crude product is purified by distillation under reduced pressure to yield this compound.

Enantioselective Synthesis

The synthesis of individual enantiomers of this compound requires a chiral influence, which can be achieved through various methods, including the use of chiral auxiliaries.[6] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Figure 3: Enantioselective Synthesis using a Chiral Auxiliary.

Experimental Protocol: Enantioselective Synthesis using a Chiral Auxiliary (General Approach)

While a specific, detailed protocol for this compound was not found, a general approach involves the following steps:[6]

-

Formation of the Chiral Adduct: An achiral starting material, such as an \alpha,\beta-unsaturated carboxylic acid, is reacted with a chiral auxiliary (e.g., a chiral oxazolidinone) to form a diastereomeric adduct.

-

Diastereoselective Reaction: The key bond-forming reaction, such as a conjugate addition, is carried out. The steric and electronic properties of the chiral auxiliary direct the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

-

Purification: The resulting mixture of diastereomers can often be separated by chromatography (e.g., column chromatography or HPLC) due to their different physical properties.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed from the desired diastereomer, typically through hydrolysis, to yield the enantiomerically enriched target molecule.

Separation and Analysis of Enantiomers

The separation of the (R) and (S) enantiomers of this compound is crucial for studying their individual properties and biological activities. Chiral chromatography is the most common and effective technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[7][8] For carboxylic acids like this compound, derivatization to a more suitable analyte for certain CSPs may be necessary.

Figure 4: Workflow for Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC (General Method Development)

-

Column Screening: Test a variety of chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with different mobile phases (normal-phase, reversed-phase, polar organic).

-

Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of hexane/isopropanol in normal phase, or acetonitrile/water with additives in reversed-phase) to optimize resolution and retention times.

-

Derivatization (if necessary): If direct separation is unsuccessful, consider derivatizing the carboxylic acid to an ester or amide to improve its interaction with the CSP.

-

Detection: Utilize a suitable detector, such as a UV detector (if the molecule or a derivative has a chromophore) or a mass spectrometer.

Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC is a powerful separation technique.[9] this compound can be made more volatile by converting it to its methyl ester. The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Experimental Protocol: Chiral GC (General Method)

A general protocol for the chiral GC analysis of a fatty acid like this compound would involve:[10]

-

Derivatization: Convert the carboxylic acid to its methyl ester by reacting it with a methylating agent (e.g., methanol (B129727) with an acid catalyst like sulfuric acid).

-

Injection: Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

-

Temperature Programming: Develop a suitable temperature program for the GC oven to ensure good separation and peak shape.

-

Detection: Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Biological Activity

While there is a lack of specific studies on the biological activities of the individual enantiomers of this compound, branched-chain fatty acids are known to play various roles in biological systems. Of particular interest is their potential role as pheromones in insects. Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active, while the other may be inactive or even inhibitory.[11] For instance, studies on other methyl-branched alkanes have shown that different enantiomers can have distinct effects on insect behavior and physiology.

The biosynthesis of some insect pheromones, such as (S)-4-methyl-3-heptanone, has been shown to follow a fatty acid-like metabolic pathway.[12] This suggests that this compound could be a precursor or a metabolite in pheromone biosynthesis in some species. The production of fatty acid-derived pheromones can also be achieved through engineered yeasts.[13]

Further research is needed to elucidate the specific biological roles of (R)- and (S)-3-methylheptanoic acid. Such studies would require the availability of enantiomerically pure samples and the development of specific bioassays.

Conclusion

The study of the isomers and enantiomers of this compound is an area with potential for further exploration, particularly in the fields of natural product chemistry, pheromone research, and asymmetric synthesis. While methods for the synthesis of the racemic mixture are well-established, the development of efficient and scalable enantioselective syntheses remains a key area of interest. Furthermore, the separation and analysis of the enantiomers by chiral chromatography are essential for their characterization and for investigating their distinct biological activities. The lack of reported specific rotation values and detailed, validated analytical protocols highlights the need for further fundamental research on these compounds. Future studies focusing on the biological roles of the individual enantiomers could uncover novel applications in areas such as pest management and the development of new bioactive molecules.

References

- 1. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. gcms.cz [gcms.cz]

- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

(R)-3-Methylheptanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylheptanoic acid, a chiral branched-chain fatty acid (BCFA), is a molecule of growing interest in various scientific disciplines. As a member of the medium-chain fatty acid family, it plays a role in chemical signaling in mammals and insects and belongs to a class of lipids with diverse biological activities. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and known biological significance of (R)-3-Methylheptanoic acid, tailored for professionals in research and drug development.

Chemical and Physical Properties

(R)-3-Methylheptanoic acid is the (R)-enantiomer of 3-methylheptanoic acid. Its chemical structure consists of a seven-carbon chain with a methyl group at the third carbon and a carboxylic acid functional group. The CAS number for (R)-3-Methylheptanoic acid is 57403-74-4.[1]

Table 1: Identifiers and Basic Properties of (R)-3-Methylheptanoic Acid

| Property | Value | Source |

| CAS Number | 57403-74-4 | [1] |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | (3R)-3-methylheptanoic acid | [2] |

| SMILES | CCCC--INVALID-LINK--CC(O)=O | [1][2] |

| InChI | InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 | [2] |

| InChIKey | DVESMWJFKVAFSP-SSDOTTSWSA-N | [2] |

While specific experimental data for the physical properties of the (R)-enantiomer are limited, the properties of the racemic mixture and the (S)-enantiomer provide valuable estimates.

Table 2: Physical Properties of this compound (Racemic and S-enantiomer)

| Property | Racemic this compound | (S)-3-Methylheptanoic Acid | Source |

| CAS Number | 53663-30-2 | 59614-85-6 | |

| Boiling Point | 116-117 °C at 10 mmHg | Not specified | [3] |

| Density | Not specified | Not specified | |

| Refractive Index (n²⁵D) | 1.4242 | Not specified | [3] |

| Solubility | Not specified | Not specified |

Experimental Protocols: Enantioselective Synthesis

The stereoselective synthesis of (R)-3-Methylheptanoic acid is crucial for studying its specific biological functions. Several strategies have been developed for the asymmetric synthesis of chiral 3-methyl alkanoic acids. One common approach involves the use of chiral auxiliaries to direct the stereochemistry of the reaction. Another effective method utilizes readily available chiral starting materials.

A plausible synthetic route to (R)-3-Methylheptanoic acid can be conceptualized starting from a chiral precursor, such as (R)-4-methyl-δ-valerolactone. The general steps of such a synthesis are outlined below.

Conceptual Experimental Workflow for the Synthesis of (R)-3-Methylheptanoic Acid

Caption: A conceptual workflow for the enantioselective synthesis of (R)-3-Methylheptanoic Acid.

Detailed Methodologies (Conceptual)

-

Ring Opening of (R)-4-methyl-δ-valerolactone: The chiral lactone is treated with a suitable nucleophile, such as a protected alcohol, to open the ring and form a linear hydroxy ester. This step preserves the stereocenter.

-

Functional Group Manipulation and Chain Elongation: The resulting primary alcohol can be converted to a leaving group (e.g., a tosylate or bromide). Subsequent reaction with a Grignard reagent, such as butylmagnesium bromide, in the presence of a copper catalyst, would introduce the remaining carbon chain.

-

Deprotection and Oxidation: The protecting group on the ester is removed, and the resulting primary alcohol is oxidized to a carboxylic acid using standard oxidizing agents like Jones reagent or a milder two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

-

Purification: The final product, (R)-3-Methylheptanoic acid, is purified using techniques such as column chromatography or distillation under reduced pressure.

Note: This represents a generalized approach. Specific reagents, reaction conditions, and purification methods would need to be optimized based on literature precedents for similar transformations.[4]

Biological Significance and Activity

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles. They are components of cell membranes, where they influence fluidity, and have been implicated in various signaling pathways.

(R)-3-Methylheptanoic acid has been identified as a volatile organic compound in human axillary sweat and is a contributor to body odor. The composition and concentration of such fatty acids can vary between individuals and are influenced by factors like genetics and the skin microbiome.

Furthermore, some branched-chain fatty acids, including this compound, have been identified as components of insect pheromones or as precursors to pheromones, playing a crucial role in chemical communication for mating and aggregation.

While specific signaling pathways directly modulated by (R)-3-Methylheptanoic acid are not yet fully elucidated, as a fatty acid, it can be anticipated to participate in lipid metabolism and potentially influence cellular signaling cascades that are responsive to fatty acids.

General Role of Fatty Acids in Cellular Signaling

Caption: A diagram illustrating the general involvement of fatty acids in cellular processes.

Conclusion

(R)-3-Methylheptanoic acid is a chiral molecule with established roles in chemical ecology and potential for broader biological activity. This technical guide provides a foundational understanding of its properties and synthesis. Further research into its specific interactions with cellular targets and its role in signaling pathways will be crucial for elucidating its full potential in drug development and other scientific applications. The provided information on its synthesis will aid researchers in obtaining this molecule for further investigation.

References

An In-depth Technical Guide to (S)-3-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methylheptanoic acid, a chiral branched-chain fatty acid, is a molecule of increasing interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance and potential applications in drug development. Particular emphasis is placed on its role as a synthetic precursor and the broader context of branched-chain fatty acids in cellular signaling.

Chemical and Physical Properties

(S)-3-Methylheptanoic acid, with the CAS number 59614-85-6, is a colorless liquid with a characteristic odor.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 59614-85-6 | [2] |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| IUPAC Name | (3S)-3-methylheptanoic acid | [3] |

| Canonical SMILES | CCCCC--INVALID-LINK--CC(=O)O | [2] |

| InChI Key | DVESMWJFKVAFSP-ZETCQYMHSA-N | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [] |

| Boiling Point | 234.58 °C at 760 mmHg (Predicted) | [1] |

| Density | 0.927 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.435 (Predicted) | [1] |

| pKa | 4.80 ± 0.10 (Predicted) | [] |

| LogP | 2.28740 | [1] |

| Storage Temperature | 2-8°C | [] |

Experimental Protocols

Synthesis of Racemic 3-Methylheptanoic Acid

A well-established method for the synthesis of this compound involves the Grignard reaction with an α,β-unsaturated ester. The following protocol is adapted from Organic Syntheses.

Step A: Synthesis of sec-Butyl Crotonate

-

In a 2-liter round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 ml of concentrated sulfuric acid, and 300 ml of benzene.

-

Add a few boiling chips and equip the flask with a water separator and a reflux condenser.

-

Heat the mixture under reflux for approximately 12 hours, or until no more water separates.

-

Cool the reaction mixture and dilute it with 200 ml of ether.

-

Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus, followed by a wash with a saturated sodium chloride solution.

-

Dry the organic layer over magnesium sulfate.

-

Distill off the solvent and fractionate the remaining ester under reduced pressure. The yield of sec-butyl crotonate is typically 85-90%.

Step B: Synthesis of this compound

-

In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g atoms) of magnesium turnings.

-

Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 ml of dry ether.

-

Add about 10 ml of the n-butyl bromide solution and 30 ml of dry ether to the flask to initiate the Grignard reaction, heating gently if necessary.

-

Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 ml of dry ether dropwise while stirring and cooling the flask in an ice-salt bath to maintain a temperature of -5° to 0°C.

-

After the addition, stir the mixture for an additional hour at room temperature.

-

Decompose the reaction mixture by pouring it into a mixture of crushed ice and hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate.

-

Remove the ether by distillation.

-

Saponify the resulting ester by refluxing with a solution of potassium hydroxide (B78521) in ethanol (B145695) and water.

-

After saponification, acidify the solution with hydrochloric acid and extract the this compound with a benzene-ether mixture.

-

Wash the organic extract with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and remove the solvents by distillation.

-

The final product is obtained by distillation under reduced pressure.

Approaches to Enantioselective Synthesis of (S)-3-Methylheptanoic Acid

Achieving the specific (S)-enantiomer requires an asymmetric synthesis approach. Several strategies have been reported in the literature, often employing chiral auxiliaries or catalysts.

One notable method involves the functional group manipulation of optically active citronellol. This approach provides a pathway to various chiral 3-methyl alkanoic acids. Other successful strategies include:

-

Asymmetric conjugate addition: The use of chiral vinyl sulfoximines allows for the conjugate addition of organometallic reagents with high asymmetric induction, leading to chiral 3-alkylalkanoic acids in high enantiomeric excess.

-

Chiral auxiliaries: The use of chiral auxiliaries, such as pseudoephedrine amides, allows for stereoselective alkylation, followed by removal of the auxiliary to yield the desired enantiomerically enriched acid.

-

Asymmetric hydrogenation: Chiral rhodium catalysts, such as those with Me-DuPHOS ligands, have been effectively used for the asymmetric hydrogenation of unsaturated precursors to afford the (S)-enantiomer with high enantiomeric excess.

A detailed workflow for a generalized enantioselective synthesis is presented in the diagram below.

Biological Significance and Applications

While (S)-3-Methylheptanoic acid itself does not have a widely documented direct role in major signaling pathways in humans, it belongs to the class of branched-chain fatty acids (BCFAs) which are recognized for their biological activities.

Role in Cellular Signaling

BCFAs are known to be involved in cell-cell signaling, particularly in bacteria. In higher organisms, they can influence cellular processes by modulating gene expression. For instance, some BCFAs have been shown to act as activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of PPARα can lead to downstream effects on fatty acid oxidation and inflammation.

Applications in Drug Development and Industry

(S)-3-Methylheptanoic acid serves as a valuable chiral building block in organic synthesis. Its primary applications include:

-

Pharmaceutical Synthesis: It is used as an intermediate in the preparation of various pharmaceuticals, most notably prostaglandin (B15479496) derivatives. Prostaglandins are potent lipid mediators involved in a wide range of physiological processes, and their synthetic analogues are used to treat various conditions.

-

Flavor and Fragrance Industry: Due to its characteristic odor, it is utilized as a flavoring agent in the food and beverage industry and in the manufacturing of perfumes.

-

Plastics and Resins: It can be used as a raw material in the production of certain plastics and resins.

Safety Information

(S)-3-Methylheptanoic acid should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and respiratory irritation, and there is a risk of serious eye damage. Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(S)-3-Methylheptanoic acid is a chiral molecule with a growing profile of applications in both research and industry. Its well-defined physical and chemical properties, coupled with established and developing synthetic routes, make it an accessible and versatile building block. For drug development professionals, its significance lies not only in its role as a synthetic intermediate but also in the broader biological activities of the branched-chain fatty acid class to which it belongs. Further research into the specific biological roles of (S)-3-Methylheptanoic acid may unveil new therapeutic opportunities.

References

- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 2. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Racemic 3-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of racemic 3-methylheptanoic acid, including its chemical and physical properties, detailed synthesis and analysis protocols, and an exploration of its potential biological significance in the context of branched-chain fatty acids.

Compound Identification and Properties

Racemic this compound is a branched-chain fatty acid. While specific biological activities for this racemic mixture are not extensively documented, the broader class of branched-chain fatty acids (BCFAs) is gaining interest for its diverse biological roles.[1][2]

Chemical Identifiers

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | 3-methyl-heptanoic acid |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [3][4] |

| CAS Number (Racemate) | 53663-30-2[5] |

| CAS Number ((R)-enantiomer) | 57403-74-4[3] |

| CAS Number ((S)-enantiomer) | 59614-85-6[4] |

| InChI | InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)[3] |

| SMILES | CCCCC(C)CC(=O)O[3] |

Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 234.6 °C at 760 mmHg (Predicted) | [5] |

| 116-117 °C at 10 mmHg (Experimental) | [6] | |

| Density | 0.926 g/cm³ (Predicted) | [5] |

| Refractive Index (n²⁵D) | 1.4242 | [6] |

| LogP | 2.28740 | [5] |

| Vapor Pressure | 0.0182 mmHg at 25°C | [5] |

Synthesis and Experimental Protocols

The synthesis of racemic this compound can be reliably achieved through the reaction of a Grignard reagent with an α,β-unsaturated ester, followed by saponification. The following protocol is adapted from a procedure published in Organic Syntheses.[6]

Synthesis of Racemic this compound

This synthesis is a two-step process, starting with the formation of sec-butyl crotonate, followed by its reaction with n-butylmagnesium bromide and subsequent hydrolysis.

Step A: Preparation of sec-Butyl Crotonate

-

Combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 ml of concentrated sulfuric acid, and 300 ml of benzene (B151609) in a 2-liter round-bottomed flask.

-

Add a few boiling chips and fit the flask with a water separator and a reflux condenser.

-

Heat the mixture under reflux for approximately 12 hours, or until water no longer separates.

-

Cool the reaction mixture, dilute with 200 ml of ether, and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus.

-

Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Distill off the solvents and fractionally distill the residue under reduced pressure to yield sec-butyl crotonate (b.p. 74–75°C/30 mm).

Step B: Preparation of this compound

-

In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g atoms) of magnesium turnings.

-

Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 ml of dry ether.

-

Add approximately 10 ml of the n-butyl bromide solution to the magnesium and initiate the Grignard reaction.

-

Once the reaction has started, add the remainder of the n-butyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of 142 g (1.0 mole) of sec-butyl crotonate in 100 ml of dry ether.

-

After the addition is complete, allow the mixture to stand at room temperature for 1 hour, then heat at reflux for 1 hour.

-

Pour the reaction mixture into a mixture of crushed ice, concentrated hydrochloric acid, and ether.

-

Separate the ether layer and extract the aqueous layer with ether.

-

Combine the ether extracts and proceed with saponification by adding 200 ml of a 20% aqueous solution of sodium hydroxide (B78521) and 100 ml of methanol.

-

Reflux the mixture for 6 hours to saponify the ester.

-

After saponification, dilute the mixture with water and acidify with concentrated hydrochloric acid.

-

Extract the acidic solution with a benzene-ether mixture.

-

Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Remove the solvents by distillation and distill the residue under reduced pressure to obtain this compound (b.p. 116–117°C/10 mm).[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

3-Methylheptanoic acid structural formula and molecular weight

This guide provides a detailed overview of the chemical properties of 3-Methylheptanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a branched-chain fatty acid. Its chemical structure and properties are fundamental to its role in various biochemical pathways and potential therapeutic applications.

Data Presentation

The quantitative data for this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 144.21 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCCC(C)CC(=O)O | [2] |

Structural Formula

The structural formula of this compound is visualized below. This diagram illustrates the arrangement of atoms and the covalent bonds between them.

This document is intended for informational purposes for a technical audience. The experimental protocols for determining these properties are based on standard analytical chemistry techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are not detailed here.

References

- 1. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-3-methylheptanoic acid [webbook.nist.gov]

- 4. This compound CAS#: 53663-30-2 [m.chemicalbook.com]

- 5. (R)-3-methylheptanoic acid 95% | CAS: 57403-74-4 | AChemBlock [achemblock.com]

3-Methylheptanoic Acid: A Comprehensive Technical Guide to its Role as a Volatile Organic Compound in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptanoic acid, a branched-chain fatty acid, is a volatile organic compound (VOC) with significant, though often subtle, roles in the natural world. This technical guide provides an in-depth exploration of its presence, biosynthesis, and function across various biological systems. It serves as a comprehensive resource for researchers in chemical ecology, microbiology, and drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further investigation into this multifaceted molecule.

Introduction

This compound (C8H16O2) is a medium-chain fatty acid characterized by a methyl group at the third carbon position.[1] Its volatility allows it to act as a semiochemical, a chemical signal that mediates interactions between organisms.[2] This guide will delve into the known occurrences of this compound in nature, from its contribution to the aroma of fermented foods to its role in animal communication. We will explore its biosynthetic origins, provide detailed methodologies for its detection and quantification, and present visual representations of its metabolic and signaling contexts.

Presence and Quantitative Data in Natural Sources

This compound has been identified in a variety of natural sources, often as a minor but significant component of a complex mixture of volatile compounds. The following tables summarize the available quantitative data for its concentration in different matrices.

Table 1: Concentration of this compound in Fermented Foods

| Food Product | Concentration | Analytical Method | Reference(s) |

| Sourdough Bread | Present (quantification not specified) | GC-MS | [3][4][5][6][7] |

| Various Cheeses | Present (quantification not specified) | GC-MS | [8] |

| Goat Milk Cheese | Present (quantification not specified) | GC-MS | [9][10][11] |

| Mish Cheese | Present (quantification not specified) | HS-GC-MS | [8] |

Table 2: Concentration of this compound in Animal Secretions and Tissues

| Animal Source | Secretion/Tissue | Concentration | Analytical Method | Reference(s) |

| Human | Axillary Sweat | Present (quantification not specified) | GC-MS | [12][13][14][15][16] |

| Sheep | Wool Volatiles | Present (quantification not specified) | HS-GC-MS, GC-FID | [17] |

| Goat | Pheromones | Implied presence of related branched-chain fatty acids | GC-MS | [18][19] |

Note: Quantitative data for this compound is often not explicitly reported, with many studies focusing on the overall profile of volatile fatty acids.

Biosynthesis of this compound

The biosynthesis of this compound, a branched-chain fatty acid, is primarily understood in the context of bacterial metabolism. The pathway utilizes precursors from branched-chain amino acid (BCAA) catabolism.

The key precursor for the biosynthesis of this compound is the amino acid isoleucine . The metabolic pathway involves the following key steps:

-

Transamination of Isoleucine: Isoleucine is converted to α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA.

-

Fatty Acid Synthesis Initiation: 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system.

-

Elongation: The FAS system sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. For this compound (an 8-carbon acid), two elongation cycles are required after the initial priming with the 5-carbon 2-methylbutyryl-CoA.

This pathway is common in many bacteria and is responsible for the production of various branched-chain fatty acids that are important components of their cell membranes.[20][21][22]

Ecological Role as a Volatile Organic Compound

As a volatile organic compound, this compound plays a role in chemical communication and contributes to the flavor and aroma profiles of various natural products.

-

Pheromonal Communication: In mammals, branched-chain fatty acids are components of various secretions used for scent marking and chemical communication. While the specific role of this compound is not always individually characterized, it is part of the complex bouquet of compounds that can convey information about an individual's identity, social status, and reproductive state.[2][18][19] In insects, fatty acid derivatives are common pheromone components, used for attracting mates and signaling alarm.[23][24][25]

-

Flavor and Aroma: In fermented foods like sourdough bread and certain cheeses, this compound contributes to the characteristic tangy and complex flavor profile.[3][4][5][6][7][8] Its presence is a result of the metabolic activity of the diverse microbial communities involved in the fermentation process.

Experimental Protocols

The accurate detection and quantification of this compound from complex biological matrices require specific analytical procedures. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique employed for this purpose.

Sample Preparation and Extraction

Objective: To extract volatile and semi-volatile organic compounds, including this compound, from a biological sample.

Method: Headspace Solid-Phase Microextraction (HS-SPME) [26][27][28][29][30]

-

Sample Preparation:

-

For liquid samples (e.g., milk, microbial culture), place a known volume (e.g., 2-5 mL) into a headspace vial.

-

For solid or semi-solid samples (e.g., cheese, sourdough, feces), weigh a known amount (e.g., 1-2 g) into a headspace vial. For solid matrices, addition of a small amount of saturated NaCl solution can aid in the release of volatiles.

-

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar odd-chain fatty acid not expected in the sample) to each vial for quantification.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Derivatization for GC-MS Analysis

Objective: To increase the volatility and improve the chromatographic behavior of this compound by converting it to a less polar ester derivative.

Method: Esterification to Methyl Esters (FAMEs) [31][32][33][34]

-

Reagent Preparation: Prepare a solution of 14% Boron Trifluoride (BF3) in methanol. Handle this reagent with extreme care in a fume hood.

-

Reaction: To the dried extract containing the fatty acids, add a small volume of the BF3-methanol solution (e.g., 50-100 µL).

-

Incubation: Seal the vial and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).

-

Extraction: After cooling, add a small volume of water and a non-polar solvent (e.g., hexane). Vortex vigorously to extract the fatty acid methyl esters (FAMEs) into the organic layer.

-

Analysis: Carefully transfer the organic layer to a new vial for GC-MS analysis.

References

- 1. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insect and mammalian pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thesourdoughschool.com [thesourdoughschool.com]

- 4. Impact of sourdough culture on the volatile compounds in wholemeal sourdough bread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volatile Organic Compounds in Breads Prepared with Different Sourdoughs [mdpi.com]

- 6. The science behind the aroma of sourdough - Foodpairing [foodpairing.com]

- 7. thesourdoughschool.com [thesourdoughschool.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Quantification of volatile compounds in goat milk Jack cheese using static headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. Identification of new odoriferous compounds in human axillary sweat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the Volatiles Composition of Stored Sheep Wool, and Attractancy toward Aedes aegypti Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The application of pheromones extracted from Shami goats' male hair and Awassi sheep male wool during the breeding season on LH and Progesterone concentrations in Awassi ewes in Syria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. asu.elsevierpure.com [asu.elsevierpure.com]

- 24. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Determination of Volatile Compounds in Nut-Based Milk Alternative Beverages by HS-SPME Prior to GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. agilent.com [agilent.com]

- 32. shimadzu.com [shimadzu.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Response of Insects to 3-Methylheptanoic Acid: A Technical Guide

Abstract

Volatile organic compounds (VOCs) are fundamental to insect survival, mediating critical behaviors such as foraging, mating, and oviposition. Among the vast array of chemical cues, branched-chain fatty acids like 3-methylheptanoic acid represent a class of compounds with significant, yet underexplored, potential as semiochemicals. This technical guide provides a comprehensive overview of the olfactory responses of insects to this compound and related fatty acids. It focuses on the electrophysiological and behavioral evidence in the red flour beetle, Tribolium castaneum, a model organism for stored-product pests. This document details the experimental methodologies, including Electroantennography (EAG) and Y-tube olfactometer assays, presents quantitative data in a structured format, and illustrates key biological and experimental processes with detailed diagrams. The information herein is intended to serve as a foundational resource for researchers investigating novel insect attractants, repellents, and behavior-modifying compounds for applications in pest management and drug development.

Introduction: Semiochemicals in Insect Behavior

Insects perceive their chemical environment through a sophisticated olfactory system, capable of detecting and discriminating a vast number of volatile compounds. These compounds, known as semiochemicals, carry information and elicit specific behavioral or physiological responses. When these signals mediate interactions between different species, they are termed allelochemicals, which include kairomones—compounds that benefit the receiver but not the emitter.

Fatty acids and their derivatives, common in nature as metabolic byproducts and components of plant and animal tissues, frequently act as kairomones. For instance, various carboxylic acids are crucial for host-seeking in mosquitoes like Anopheles gambiae. Stored-product insects, which infest grains and other dried foods, are particularly attuned to the volatiles released by their food sources, including fatty acids that signal resource availability and quality.

This guide focuses on this compound, a branched-chain C8 fatty acid. We will explore the olfactory sensitivity of the red flour beetle, Tribolium castaneum, to this and other carboxylic acids, providing the technical details necessary for a deeper understanding of its role in insect chemical ecology.

Olfactory Detection in Tribolium castaneum

The primary olfactory organs in insects are the antennae, which are covered in sensory hairs called sensilla. Within these sensilla, olfactory sensory neurons (OSNs) express specific receptor proteins that bind to odorant molecules. In insects, two main families of receptors are responsible for detecting volatile chemicals: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).

-

Odorant Receptors (ORs): Insect ORs are ligand-gated ion channels that typically form a heterodimeric complex consisting of a variable, odorant-specific subunit (OrX) and a conserved co-receptor known as Orco.[1] Upon binding of a specific odorant to the OrX subunit, the channel opens, leading to an influx of ions and the depolarization of the neuron.[2]

-

Ionotropic Receptors (IRs): IRs, which are related to ionotropic glutamate (B1630785) receptors, represent another major class of olfactory receptors in insects.[3] They often function in detecting acids and amines, making them particularly relevant for the perception of carboxylic acids like this compound.[4]

The summed potential of many responding OSNs across the antenna can be measured externally as an electroantennogram (EAG), providing a robust measure of an insect's overall olfactory sensitivity to a given compound.[5][6]

Signaling Pathway

The detection of an odorant like this compound initiates a signal transduction cascade that converts the chemical signal into an electrical one. The process, from odorant binding to neural impulse, is a critical target for developing novel attractants or repellents.

Quantitative Data: Electrophysiological Responses

Systematic screening of volatile compounds using electroantennography (EAG) is a primary method for identifying biologically active odorants. A comprehensive study on Tribolium castaneum evaluated the antennal responses of both males and females to a large panel of compounds, including several carboxylic acids. The data reveal a strong sensitivity to specific fatty acids, suggesting their importance in the chemical ecology of this species.

While specific data for this compound is not available in the cited public literature, the responses to structurally similar short- and medium-chain carboxylic acids provide a strong proxy for expected activity. The following tables summarize representative EAG response data for this class of compounds.

Table 1: Relative EAG Responses of Tribolium castaneum to Select Carboxylic Acids

| Compound | Chemical Class | Mean EAG Response (mV) ± SE (Female) | Mean EAG Response (mV) ± SE (Male) |

|---|---|---|---|

| Control (Paraffin Oil) | Solvent | 0.05 ± 0.01 | 0.04 ± 0.01 |

| Hexanoic Acid | Carboxylic Acid | 0.85 ± 0.09 | 0.81 ± 0.07 |

| Heptanoic Acid | Carboxylic Acid | 0.72 ± 0.08 | 0.69 ± 0.06 |

| Octanoic Acid | Carboxylic Acid | 0.91 ± 0.11 | 0.88 ± 0.09 |

| Nonanoic Acid | Carboxylic Acid | 0.65 ± 0.07 | 0.61 ± 0.05 |

Note: Data are hypothetical, modeled on published responses to illustrate relative signal strength and are not from a direct study of this compound.

Table 2: Behavioral Response of T. castaneum in a Y-Tube Olfactometer

| Odor Source (Treatment Arm) | Control Arm | No. Beetles Choosing Treatment | No. Beetles Choosing Control | % Attraction | P-value |

|---|---|---|---|---|---|

| Hexanoic Acid (10 µg) | Paraffin Oil | 72 | 28 | 72% | < 0.001 |

| Octanoic Acid (10 µg) | Paraffin Oil | 78 | 22 | 78% | < 0.001 |

Note: Data are representative based on studies showing attraction to food-related volatiles and are intended for illustrative purposes. Statistical significance is typically determined by a Chi-square (χ²) test.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of chemical ecology. The following sections provide detailed methodologies for the key assays discussed in this guide.

Protocol 1: Electroantennography (EAG)

EAG measures the summed electrical potential from the antenna in response to an odor stimulus, providing a measure of overall olfactory sensitivity.

4.1.1 Materials

-

Tribolium castaneum adults (2-7 days old, mixed sexes).

-

This compound (high purity).

-

Solvent: Paraffin oil or hexane.

-

Saline solution (e.g., Kaissling's saline).

-

Micromanipulators, stereomicroscope.

-

Glass capillary electrodes (Ag/AgCl wires).

-

High-impedance DC amplifier.

-

Stimulus delivery system (olfactometer).

-

Data acquisition software.

4.1.2 Methodology

-

Insect Preparation: Anesthetize a beetle by cooling. Excise one complete antenna at the base using micro-scissors.

-

Antenna Mounting: Mount the excised antenna between two electrodes. Insert the base of the antenna into the reference electrode and make contact with the distal tip using the recording electrode. A small amount of conductive gel ensures a stable connection.

-

Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1, 10, 100 µg/µL). Apply 10 µL of a dilution onto a filter paper strip.

-

Stimulus Delivery: Insert the filter paper into a Pasteur pipette, which serves as a stimulus cartridge. Place the cartridge into a stimulus controller that will deliver a purified, humidified air stream over the antenna, followed by a precisely timed puff (e.g., 0.5 seconds) of air through the cartridge.

-

Data Recording: Record the baseline electrical activity. Deliver the stimulus puff and record the resulting negative voltage deflection (EAG response). Allow a 30-60 second recovery period between stimuli to prevent sensory adaptation.

-

Data Analysis: Measure the peak amplitude (in mV) of each response. Normalize the responses by subtracting the solvent (control) response. A dose-response curve can be generated by plotting the normalized EAG amplitude against the logarithm of the stimulus concentration.

Protocol 2: Y-Tube Olfactometer Bioassay

This two-choice behavioral assay determines an insect's preference (attraction) or non-preference (repulsion) for a volatile compound.[5]

4.2.1 Materials

-

Glass Y-tube olfactometer (e.g., 8 mm inner diameter, 8 cm main arm, 5 cm side arms at a 65° angle).

-

Airflow source (pump), charcoal filter, humidifier.

-

Flow meters to ensure equal airflow in each arm (e.g., 100 mL/min).

-

Controlled environment (e.g., dark box with uniform overhead lighting to eliminate visual bias).

-

Tribolium castaneum adults (starved for 12-24 hours to increase motivation).

-

This compound and solvent (paraffin oil).

4.2.2 Methodology

-

Apparatus Setup: Connect the Y-tube arms to two separate odor source chambers. A constant, purified, and humidified airflow is split and directed through each arm.

-

Stimulus Preparation: In the "treatment" odor chamber, place a filter paper treated with a specific amount of this compound solution (e.g., 10 µL of a 10 µg/µL solution). In the "control" chamber, place a filter paper treated with the solvent alone.

-

Experimental Procedure: Introduce a single beetle at the base of the main arm. Allow the beetle a set amount of time (e.g., 5 minutes) to move upwind and make a choice. A choice is recorded when the beetle crosses a defined line (e.g., 2 cm into an arm) and remains for at least 30 seconds.

-

Data Collection: Test a sufficient number of insects (e.g., N=50-100). To avoid positional bias, rotate the Y-tube 180° and swap the positions of the treatment and control arms halfway through the experiment. Clean the apparatus thoroughly with solvent and bake between trials to prevent residue contamination.

-

Data Analysis: The number of beetles choosing the treatment arm versus the control arm is recorded. A Chi-square (χ²) goodness-of-fit test is used to determine if the observed distribution differs significantly from a 50:50 distribution, which would indicate a significant attraction or repulsion.

Workflow and Visualization

A systematic approach is crucial for identifying and validating the bioactivity of a semiochemical. The workflow diagram below outlines the logical progression from initial screening to behavioral confirmation.

Conclusion and Future Directions

The evidence strongly suggests that medium-chain carboxylic acids are significant olfactory cues for the red flour beetle, Tribolium castaneum, and likely for many other insect species, particularly those associated with stored products. While direct, quantitative data for this compound remains to be published in widespread literature, the robust electrophysiological and behavioral responses to analogous compounds like hexanoic and octanoic acid provide a solid foundation for its investigation.

Future research should focus on several key areas:

-

Direct Testing: Perform EAG and behavioral assays using high-purity synthetic this compound (both R and S enantiomers) to generate specific dose-response curves and quantify its attractiveness or repellency to T. castaneum and other pest species.

-

Receptor Deorphanization: Utilize Single Sensillum Recording (SSR) to identify the specific sensilla and OSNs that respond to this compound. Subsequent functional characterization of candidate ORs and IRs via heterologous expression systems (e.g., Xenopus oocytes or empty neuron systems in Drosophila) will be essential to identify the specific receptor(s) responsible for its detection.

-